2-[(Azetidin-3-yloxy)methyl]pyridine

Catalog No.
S13592324
CAS No.
M.F
C9H12N2O
M. Wt
164.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Azetidin-3-yloxy)methyl]pyridine

Product Name

2-[(Azetidin-3-yloxy)methyl]pyridine

IUPAC Name

2-(azetidin-3-yloxymethyl)pyridine

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C9H12N2O/c1-2-4-11-8(3-1)7-12-9-5-10-6-9/h1-4,9-10H,5-7H2

InChI Key

SOUQYHJDYGQUGP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=CC=CC=N2

2-[(Azetidin-3-yloxy)methyl]pyridine is a heterocyclic organic compound featuring a pyridine ring substituted with an azetidin-3-yloxy group. This compound is characterized by its unique structural arrangement, which enhances its chemical reactivity and potential biological activity. The azetidine moiety contributes to the compound's properties by allowing for specific interactions with biological targets, while the pyridine ring provides a versatile framework for further functionalization.

  • Oxidation: The compound can be oxidized to form pyridine N-oxides using strong oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to yield piperidine derivatives through catalytic hydrogenation, typically using palladium on carbon as a catalyst.
  • Substitution: The compound may participate in nucleophilic substitution reactions, where the azetidine or pyridine ring is modified by electrophiles.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium.
  • Reduction: Hydrogen gas with palladium on carbon at room temperature.
  • Substitution: Sodium hydride in dimethylformamide with various electrophiles at room temperature.

Major Products Formed

The major products from these reactions include:

  • Oxidation: Pyridine N-oxides.
  • Reduction: Piperidine derivatives.
  • Substitution: Functionalized azetidine derivatives.

Research indicates that 2-[(Azetidin-3-yloxy)methyl]pyridine exhibits potential biological activities, particularly in medicinal chemistry. Its interactions with enzymes and receptors have been studied, revealing that the azetidine moiety can form hydrogen bonds with active sites, enhancing its binding affinity. The compound has shown promise in antimicrobial and anticancer studies, suggesting its utility as a bioactive agent in drug development.

Laboratory Synthesis

The synthesis of 2-[(Azetidin-3-yloxy)methyl]pyridine typically involves the reaction of 2-chloropyridine with azetidine-3-ol. This reaction is carried out in the presence of a base such as sodium hydride, often in an aprotic solvent like dimethylformamide.

Industrial Production

For industrial applications, continuous flow synthesis methods are employed to enhance yield and purity. These methods allow for precise control over reaction parameters, ensuring consistent product quality.

2-[(Azetidin-3-yloxy)methyl]pyridine has several applications across various fields:

  • Medicinal Chemistry: It serves as a building block for developing novel therapeutic agents.
  • Material Science: The compound is investigated for its potential use in creating advanced materials with specific electronic or mechanical properties.
  • Biological Research: It is explored for its bioactive properties, particularly in antimicrobial and anticancer research.

Studies focusing on the interaction of 2-[(Azetidin-3-yloxy)methyl]pyridine with biological targets reveal that it engages primarily through hydrogen bonding and π-π stacking interactions. Techniques such as X-ray crystallography and NMR spectroscopy are utilized to elucidate these interactions at a molecular level, providing insights into the compound's efficacy in biological systems.

Several compounds share structural similarities with 2-[(Azetidin-3-yloxy)methyl]pyridine:

  • 2-(Azetidin-3-yloxy)pyridine
  • 5-(Azetidin-3-yloxy)methylpyridine
  • 2-(Azetidin-3-yloxy)-5-methylpyridine dihydrochloride
  • 3-(Azetidin-3-yloxy)methylpyridine
  • 2-(Azetidin-3-yloxy)-pyrazine

Uniqueness

The uniqueness of 2-[(Azetidin-3-yloxy)methyl]pyridine lies in its specific substitution pattern that imparts distinct electronic and steric properties compared to similar compounds. The combination of the azetidine and pyridine rings allows for diverse chemical reactivity and potential biological interactions, setting it apart from other related compounds.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

164.094963011 g/mol

Monoisotopic Mass

164.094963011 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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